N-(4,6-dimethylpyridin-2-yl)tetrahydrofuran-2-carboxamide
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Overview
Description
N-(4,6-dimethylpyridin-2-yl)tetrahydrofuran-2-carboxamide is a compound that features a pyridine ring substituted with two methyl groups at positions 4 and 6, and a tetrahydrofuran ring attached to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyridin-2-yl)tetrahydrofuran-2-carboxamide typically involves the reaction of 4,6-dimethyl-2-aminopyridine with tetrahydrofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the mixture at room temperature or slightly elevated temperatures for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for reagent addition and temperature control can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyridin-2-yl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyridine ring.
Scientific Research Applications
N-(4,6-dimethylpyridin-2-yl)tetrahydrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyridin-2-yl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4,6-dimethylpyrimidin-2-yl)tetrahydrofuran-2-carboxamide: Similar structure with a pyrimidine ring instead of a pyridine ring.
N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide: Similar structure with a furan ring instead of a tetrahydrofuran ring.
N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide: Similar structure with a thiophene ring instead of a tetrahydrofuran ring.
Uniqueness
N-(4,6-dimethylpyridin-2-yl)tetrahydrofuran-2-carboxamide is unique due to the combination of its pyridine and tetrahydrofuran rings, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets and provides distinct reactivity compared to other similar compounds.
Properties
CAS No. |
573997-83-8 |
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Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)oxolane-2-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-8-6-9(2)13-11(7-8)14-12(15)10-4-3-5-16-10/h6-7,10H,3-5H2,1-2H3,(H,13,14,15) |
InChI Key |
KZYIGBVLTRFUGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2CCCO2)C |
Origin of Product |
United States |
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